molecular formula C5H7ClN2 B1267674 3-(Chloromethyl)-1-methyl-1H-pyrazole CAS No. 84547-64-8

3-(Chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1267674
CAS No.: 84547-64-8
M. Wt: 130.57 g/mol
InChI Key: DHOBZYGMEYEAEM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chloromethyl group at position 3 and a methyl group at position 1 makes this compound unique. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole typically involves the chloromethylation of 1-methyl-1H-pyrazole. One common method is the reaction of 1-methyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyrazole carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of methyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • 3-(Chloromethyl)-1-methyl-1H-pyrazole serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization, facilitating the creation of diverse derivatives with tailored properties .

Synthetic Routes

  • The synthesis typically involves chloromethylation of 1-methyl-1H-pyrazole using reagents like formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. This method allows for controlled conditions to ensure selective formation of the desired chloromethyl derivative.

Biological Applications

Antimicrobial and Antifungal Properties

  • Research indicates that this compound exhibits significant biological activity, including antimicrobial and antifungal effects. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .

Drug Development

  • The compound plays a critical role as an intermediate in the synthesis of drugs targeting diseases such as cancer and infections. Its ability to modify biological pathways through enzyme interaction positions it as a valuable component in medicinal chemistry .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in the production of specialty chemicals. These chemicals are designed to possess specific properties for use in various applications, including agriculture, where they may serve as herbicides or fungicides .

Case Studies and Research Findings

  • A notable study evaluated the synthesis and biological evaluation of various pyrazole derivatives, including those based on this compound. The findings highlighted its potential efficacy against phytopathogenic fungi, suggesting that derivatives could outperform established fungicides .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

    3-(Chloromethyl)-1H-pyrazole: Lacks the methyl group at position 1, which may affect its reactivity and biological activity.

    1-Methyl-3-(bromomethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    3-(Chloromethyl)-1-phenyl-1H-pyrazole: Contains a phenyl group at position 1, which may enhance its stability and alter its biological activity.

Uniqueness: 3-(Chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both a chloromethyl and a methyl group, which confer specific reactivity and potential biological activities. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis.

Biological Activity

3-(Chloromethyl)-1-methyl-1H-pyrazole, often encountered as its hydrochloride salt, is a compound with significant biological activity. Its unique structure, characterized by a chloromethyl group attached to the pyrazole ring, enhances its reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

The molecular formula of this compound is CHClN, and it has a CAS number of 88529-80-0. The chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially different biological activities. Common synthesis methods include:

  • Reaction with Chloromethyl Methyl Ether : This involves treating 1-methyl-1H-pyrazole with chloromethyl methyl ether in the presence of a base like sodium hydride.
  • Use of Chloromethylating Agents : Agents such as paraformaldehyde and hydrochloric acid can be employed under controlled conditions for selective chloromethylation at the 3-position of the pyrazole ring.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may inhibit certain enzymes linked to inflammatory processes. For instance, it has shown promise in inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial properties. It is being investigated for its potential as a new antibiotic candidate due to its ability to interact with specific biological targets involved in microbial resistance mechanisms .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target molecules. The chlorine atoms enhance the compound's reactivity, facilitating interactions that can lead to the inhibition of enzyme activity or disruption of cellular processes. Further studies are necessary to elucidate the detailed mechanisms by which this compound exerts its biological effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

  • A study highlighted its potential as an anti-inflammatory agent through enzyme inhibition assays, indicating a reduction in inflammatory markers in vitro .
  • Another research effort explored its antimicrobial efficacy against various pathogens, showing promising results that warrant further exploration for pharmaceutical applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameBiological ActivityNotable Applications
This compoundAnti-inflammatory, AntimicrobialPotential antibiotic development
CelecoxibCOX-2 InhibitorPain relief, anti-inflammatory
RimonabantCB1 Receptor AntagonistObesity treatment

This table illustrates how this compound may fit into broader therapeutic contexts alongside established compounds.

Properties

IUPAC Name

3-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOBZYGMEYEAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329797
Record name 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-64-8
Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper describes a method for synthesizing 1-alkylpyrazoles and 1-alkyl-5-chloropyrazoles. Could this method be adapted to synthesize 3-(chloromethyl)-1-methyl-1H-pyrazole?

A1: While the paper does not specifically synthesize this compound, it details the reaction of halovinyl ketones with 1,1-dialkylhydrazines to produce substituted pyrazoles. [] It's plausible that selecting appropriate starting materials with the desired chlorine and methyl substituents could lead to the synthesis of this compound. Further experimentation and optimization would be required to confirm this.

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